molecular formula C10H10Cl2N2O2 B1215568 5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine CAS No. 51230-28-5

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B1215568
CAS No.: 51230-28-5
M. Wt: 261.1 g/mol
InChI Key: RTEGUCGMXQSZGZ-UHFFFAOYSA-N
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Description

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a dichlorophenoxy group attached to a dihydro-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine typically involves the reaction of 3,4-dichlorophenol with formaldehyde to form 3,4-dichlorophenoxymethyl alcohol. This intermediate is then reacted with an appropriate amine and a dihydro-oxazole derivative under controlled conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

Scientific Research Applications

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its bioactive effects. For instance, it may inhibit the growth of microorganisms by disrupting their cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole
  • 5-((3,4-Dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Uniqueness

5-[(3,4-Dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific structural features, such as the combination of a dichlorophenoxy group with a dihydro-oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-8-2-1-6(3-9(8)12)15-5-7-4-14-10(13)16-7/h1-3,7H,4-5H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEGUCGMXQSZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=N1)N)COC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965498
Record name 5-[(3,4-Dichlorophenoxy)methyl]-1,3-oxazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51230-28-5
Record name APMO
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051230285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(3,4-Dichlorophenoxy)methyl]-1,3-oxazolidin-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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